3-Chlorotoluene-2,4,6-d3
Overview
Description
3-Chlorotoluene-2,4,6-d3 is a deuterated form of 3-chlorotoluene, which is a colorless liquid with a pungent odor. This compound is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
A laboratory route to 3-chlorotoluene involves the diazotization of 3-toluidine followed by treatment with cuprous chloride . The industrial route to 3-chlorotoluene typically involves the direct reaction of toluene with chlorine. The more valuable 4-chlorotoluene is separated from 2-chlorotoluene by distillation, but distillation cannot be applied to separating 3-chlorotoluene from 4-chlorotoluene .
Chemical Reactions Analysis
Types of Reactions
3-Chlorotoluene-2,4,6-d3 undergoes various types of reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Toluene derivatives.
Substitution: Various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
3-Chlorotoluene-2,4,6-d3 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-Chlorotoluene: The non-deuterated form of 3-chlorotoluene-2,4,6-d3.
2-Chlorotoluene: An isomer with the chlorine atom in the ortho position.
4-Chlorotoluene: An isomer with the chlorine atom in the para position.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it useful in studies involving isotopic labeling. This allows researchers to trace the compound’s behavior in various chemical and biological systems.
Properties
IUPAC Name |
2-chloro-1,3,5-trideuterio-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUNOBYRMOXQQ-QGZYMEECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C)[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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